

# Commercial Sources and Applications of GR 64349: A Guide for Researchers

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## Compound of Interest

Compound Name: GR 64349

Cat. No.: B11932321

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the commercial availability and practical applications of **GR 64349**, a potent and selective tachykinin NK2 receptor agonist. This guide includes a summary of commercial suppliers, detailed experimental protocols, a compilation of pharmacological data, and visualizations of the relevant signaling pathway and a typical experimental workflow.

## Commercial Sources and Suppliers

**GR 64349** is available from several reputable suppliers of biochemicals and research tools. Researchers can acquire this compound from the following sources:

Supplier	Product Information
Tocris Bioscience	Available through various distributors including Fisher Scientific and R&D Systems.[1][2]
MedchemExpress	Offers GR 64349 for research purposes, with information on purity and storage conditions.[3][4][5]
Probechem	Provides GR 64349 along with technical data sheets and quotation services.[6]
Creative Peptides	Supplies GR 64349 and highlights its utility as a pharmacological tool.[7]
TargetMol	Lists GR 64349 with pricing and availability information for research use.

## Application Notes and Protocols

**GR 64349** is a valuable tool for studying the tachykinin NK2 receptor, a G-protein coupled receptor involved in various physiological processes, including smooth muscle contraction, inflammation, and neurotransmission.[1] Its high selectivity for the NK2 receptor over NK1 and NK3 receptors makes it an ideal probe for elucidating the specific functions of this receptor subtype.[2][3][8]

## General Handling and Storage

- Solubility: Soluble in water to 1 mg/ml.[2][8]
- Storage: For long-term storage, it is recommended to store **GR 64349** at -20°C.[2] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[3]

## Key Experimental Protocols

Below are detailed methodologies for key experiments frequently performed with **GR 64349**. These protocols are based on established techniques for studying GPCR activation.

### 1. Inositol Phosphate (IP-1) Accumulation Assay

This assay measures the activation of the Gq signaling pathway, which is coupled to the NK2 receptor.

- Cell Culture:
  - Use Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NK2 receptor.
  - Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.
- Assay Procedure:
  - Seed 6,000 cells per well in a 96-well plate and incubate overnight.
  - Prepare serial dilutions of **GR 64349** (e.g., from 1 pM to 10  $\mu$ M).
  - Incubate the cells with the different concentrations of **GR 64349** for 60 minutes at 37°C.
  - Following the incubation at 37°C, allow the plate to incubate for an additional 60 minutes at room temperature.
  - Lyse the cells and quantify the accumulation of inositol monophosphate (IP-1) using a commercially available HTRF® (Homogeneous Time-Resolved Fluorescence) assay kit, following the manufacturer's instructions.
  - Measure the time-resolved fluorescence at 615 nm and 665 nm using a compatible plate reader.
- Data Analysis:
  - Calculate the ratio of the fluorescence signals and plot the results against the logarithm of the **GR 64349** concentration to determine the EC50 value.

## 2. Calcium Mobilization Assay

This assay also assesses Gq pathway activation by measuring changes in intracellular calcium levels.

- Cell Preparation:
  - Seed CHO cells expressing the NK2 receptor in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
- Dye Loading:
  - Aspirate the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) by incubating them in the dye solution for 45-60 minutes at 37°C in a CO<sub>2</sub> incubator.
- Compound Addition and Measurement:
  - Prepare a dilution series of **GR 64349**.
  - Use a fluorescence plate reader with automated injection capabilities to add the **GR 64349** solutions to the wells.
  - Simultaneously with or immediately after compound addition, measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
- Data Analysis:
  - The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium.
  - Plot the peak fluorescence response against the logarithm of the **GR 64349** concentration to generate a dose-response curve and calculate the EC<sub>50</sub>.

### 3. Cyclic AMP (cAMP) Assay

This assay is used to investigate the coupling of the NK2 receptor to Gs or Gi signaling pathways. The NK2 receptor has been shown to couple to Gs, leading to an increase in cAMP, and can also influence cAMP levels through other mechanisms.

- Cell Stimulation:
  - Plate NK2 receptor-expressing cells in a 96-well plate.
  - Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX for a short period to prevent cAMP degradation.
  - Add varying concentrations of **GR 64349** and incubate for a specified time (e.g., 30 minutes) at 37°C.
- cAMP Measurement:
  - Lyse the cells to release intracellular cAMP.
  - Measure the cAMP levels using a competitive immunoassay, such as an HTRF®, AlphaScreen™, or ELISA-based kit, following the manufacturer's protocol. These assays typically involve a labeled cAMP tracer and a specific antibody.
- Data Analysis:
  - Generate a standard curve using known concentrations of cAMP.
  - Determine the cAMP concentration in the cell lysates from the standard curve.
  - Plot the cAMP concentration against the logarithm of the **GR 64349** concentration to obtain a dose-response curve and determine the EC50.

## Pharmacological Data Summary

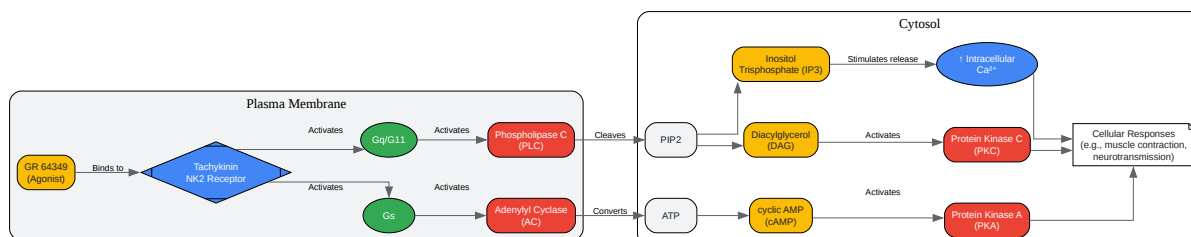
The following table summarizes the quantitative pharmacological data for **GR 64349** from various studies, providing a comparative overview of its potency and selectivity.

Parameter	Species/System	Value	Reference
EC50	Rat colon	3.7 nM	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a>
Human detrusor muscle strips	74 nM	<a href="#">[7]</a>	
Urethral smooth muscle	150 nM	<a href="#">[7]</a>	
pEC50	Human recombinant NK2 receptors (IP-1 accumulation)	9.10 ± 0.16	
Human recombinant NK1 receptors (IP-1 accumulation)	5.95 ± 0.80		
Human recombinant NK2 receptors (Calcium mobilization)	9.27 ± 0.26		
Human recombinant NK1 receptors (Calcium mobilization)	6.55 ± 0.16		
Human recombinant NK2 receptors (cAMP synthesis)	10.66 ± 0.27		
Human recombinant NK1 receptors (cAMP synthesis)	7.71 ± 0.41		
Selectivity	NK2 vs NK1	> 1000-fold	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a>
NK2 vs NK3	> 300-fold	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a>	

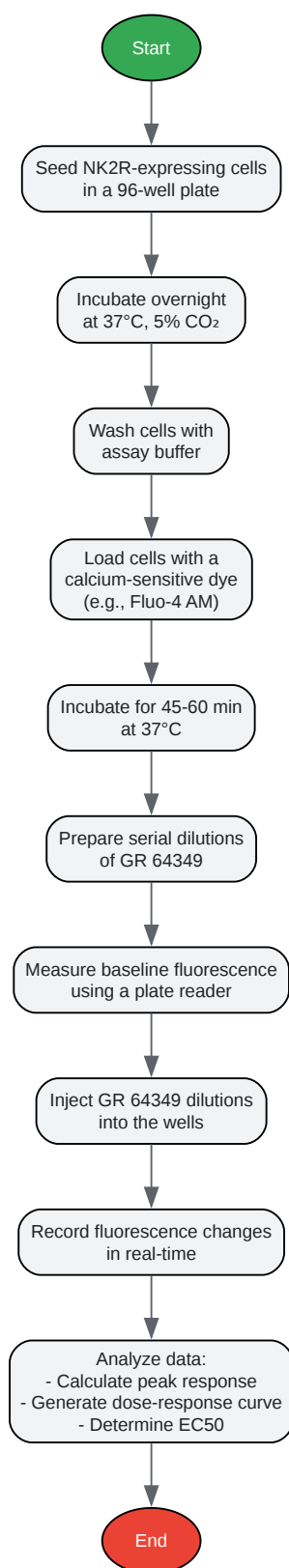
## Visualizations

### Signaling Pathway of the Tachykinin NK2 Receptor

The following diagram illustrates the primary signaling cascades activated by the tachykinin NK2 receptor upon binding of an agonist like **GR 64349**. The receptor couples to both Gs and Gq/G11 proteins.







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